molecular formula C13H16FN B1603598 3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octane CAS No. 291289-52-6

3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octane

Cat. No. B1603598
CAS RN: 291289-52-6
M. Wt: 205.27 g/mol
InChI Key: XNXGLTJWOZMRNZ-UHFFFAOYSA-N
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Description

The compound “3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octane” is a complex organic molecule. It contains a bicyclo[3.2.1]octane core, which is a type of nitrogen-containing heterocycle . This core has been applied as a key synthetic intermediate in several total syntheses . The compound also contains a fluorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached .


Synthesis Analysis

The synthesis of compounds with a bicyclo[3.2.1]octane core can be challenging due to their unique structure . One approach involves intramolecular 1,3-dipolar nitrone cycloaddition reactions . This method has been used to synthesize a wide variety of bicyclic isoxazolidines in high yields under catalyst-free conditions .


Molecular Structure Analysis

The molecular structure of “3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octane” is likely to be complex due to the presence of the bicyclo[3.2.1]octane core and the fluorophenyl group. The geometric structure calculations can be performed at various levels, such as B3LYP/6-311G (d,p), B3P86/6-311G (d,p), B3LYP/6-31G (d), and B3PW91/6-31G (d,p) levels .

properties

IUPAC Name

3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN/c14-11-3-1-9(2-4-11)10-7-12-5-6-13(8-10)15-12/h1-4,10,12-13,15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXGLTJWOZMRNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621483
Record name 3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octane

CAS RN

291289-52-6
Record name 3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=291289-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-(4-fluorophenyl)-8-azabicyclo[3,2,1]oct-2-ene (10 g) was dissolved in glacial acetic acid (150 ml). Platinum oxide (0.5 g) was added followed by treatment with hydrogen gas at 3 atm of pressure in a conventional Parr apparatus. Filtration and removal of solvent in vacuo left a viscous oil. Water was added and the mixture made alkaline (pH>9) with aqeous NaOH. Extraction with ethyl acetate, drying of the organic phase over magnesium sulfate and removal of solvent in vacuo gave 3-(4-fluorophenyl)-8-azabicyclo[3,2,1]-octane (9 g) as an oil. The title compound 24 was obtained from 3-(4-fluorophenyl)-8-azabicyclo[3,2,1]octane and 4-(1,2-benzisoxazol-3-yl)-1-butyl methanesulfonate (prepared as described in EXAMPLE 19) by the method described in EXAMPLE 2. The oxalate salt crystallized from acetone by addition of oxalic acid. Yield. 1.1 g, mp: 169-70° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octane
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3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octane
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3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octane
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3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octane
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3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octane
Reactant of Route 6
3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octane

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